molecular formula C10H11NO2 B1625545 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one CAS No. 67902-64-1

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B1625545
CAS No.: 67902-64-1
M. Wt: 177.2 g/mol
InChI Key: AXJDGSYQCHHCDU-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenylacetonitrile.

    Cyclization: The key step involves cyclization to form the isoquinoline ring. This can be achieved through Pictet-Spengler reaction conditions, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using efficient catalysts to speed up the reaction.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired product.

    Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Reduction of the isoquinoline ring to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: Structurally similar but with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline.

Uniqueness

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJDGSYQCHHCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548631
Record name 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67902-64-1
Record name 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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